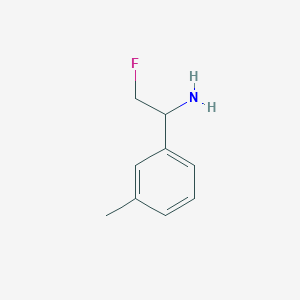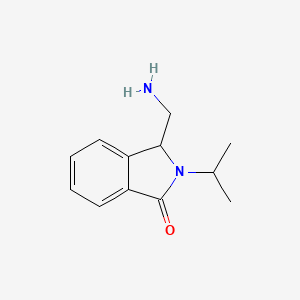
N'-hydroxy-2-(4-pyridin-2-ylpiperazin-1-yl)ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-hydroxy-2-(4-pyridin-2-ylpiperazin-1-yl)ethanimidamide is a chemical compound with the molecular formula C11H17N5O and a molecular weight of 235.29 g/mol . This compound is known for its unique structure, which includes a pyridine ring and a piperazine moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-(4-pyridin-2-ylpiperazin-1-yl)ethanimidamide typically involves the reaction of 2-(4-pyridin-2-ylpiperazin-1-yl)ethanamine with hydroxylamine under specific conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-(4-pyridin-2-ylpiperazin-1-yl)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N’-hydroxy-2-(4-pyridin-2-ylpiperazin-1-yl)ethanimidamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-hydroxy-2-(4-pyridin-2-ylpiperazin-1-yl)ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with nucleophilic sites on proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
- N’-hydroxy-2-(4-pyridin-3-ylpiperazin-1-yl)ethanimidamide
- N’-hydroxy-2-(4-pyridin-4-ylpiperazin-1-yl)ethanimidamide
- N’-hydroxy-2-(4-pyridin-5-ylpiperazin-1-yl)ethanimidamide
Uniqueness
N’-hydroxy-2-(4-pyridin-2-ylpiperazin-1-yl)ethanimidamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its binding affinity and selectivity towards various molecular targets. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
Molecular Formula |
C11H17N5O |
|---|---|
Molecular Weight |
235.29 g/mol |
IUPAC Name |
N'-hydroxy-2-(4-pyridin-2-ylpiperazin-1-yl)ethanimidamide |
InChI |
InChI=1S/C11H17N5O/c12-10(14-17)9-15-5-7-16(8-6-15)11-3-1-2-4-13-11/h1-4,17H,5-9H2,(H2,12,14) |
InChI Key |
MPPGBGSTRHRZJO-UHFFFAOYSA-N |
Isomeric SMILES |
C1CN(CCN1C/C(=N/O)/N)C2=CC=CC=N2 |
Canonical SMILES |
C1CN(CCN1CC(=NO)N)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[(5-Aminopentyl)oxy]-2-fluorobenzene](/img/structure/B13219031.png)


![(2R,3R)-2-(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)oxolane-3-carboxylic acid](/img/structure/B13219048.png)

![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13219066.png)
![2-Bromo-3-methoxy-5H,6H,8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B13219070.png)


